molecular formula C10H19NO3 B1375367 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 207729-04-2

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B1375367
CAS No.: 207729-04-2
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate typically involves the protection of the hydroxyl group on the cyclopentyl ring, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of halogenated cyclopentyl carbamates.

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
  • tert-Butyl ((1R,3R)-3-hydroxycyclohexyl)carbamate
  • tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

Uniqueness

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl and a carbamate group on a cyclopentyl ring. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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